molecular formula C10H14ClN3O B1402544 6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride CAS No. 1361116-03-1

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride

Cat. No.: B1402544
CAS No.: 1361116-03-1
M. Wt: 227.69 g/mol
InChI Key: KYNFSMURVCMEPV-UHFFFAOYSA-N
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Description

“6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for treating human diseases . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage .

Scientific Research Applications

Catalysis and Coordination Chemistry

  • The coupling of picolinic acid and pyridine-2,6-dicarboxylic acid with N-alkylanilines, including derivatives of pyrrolidine, yields mono- and bis-amides. These amides are significant for potential applications in catalysis and coordination chemistry (Devi et al., 2015).

Synthesis of Pseudopeptides

  • The synthesis of nicotinic acid-based amino acid units bearing an amidoxime function on the pyridine ring, starting from 2-cyanonicotinic acid and coupled with methyl esters of l-α-amino acids, creates intermediate 2-cyanopyridin-3-yl-containing pseudopeptides. This process is essential for the development of pseudopeptides with potential applications in medicinal chemistry (Ovdiichuk et al., 2015).

Formation of Highly Substituted Pyrrolidinones

  • A study demonstrates the combination of a Ugi four-component reaction with a Wittig ring-closing reaction to create highly substituted 5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylic acid amides and 6-oxo-1,2,3,6-tetrahydro-pyridine-2-carboxylic acid amides. This synthesis is significant in the realm of organic chemistry for creating complex molecular structures (Beck et al., 2004).

Antimicrobial Activity

  • Pyridine derivatives, including those with a pyrrolidine component, have been synthesized and evaluated for their antimicrobial activity. This research is vital for developing new antimicrobial agents (Patel et al., 2011).

Enantioselective Biotransformations

  • The biocatalytic desymmetrization of meso cis-pyrrolidinedicarboxamide and kinetic resolution of racemic trans-pyrrolidine-2,5-carboxamide using Rhodococcus erythropolis AJ270 have been reported. This study is crucial in the field of asymmetric synthesis and the production of enantiomerically pure compounds (Chen et al., 2012).

Crystal Structure Analysis

  • The crystal structure of N-(6-(diphenylamino)pyridin-2-yl)-N-phenylacetamide has been analyzed, which is significant for understanding molecular interactions and properties in materials science (Okuda et al., 2019).

Polymer Synthesis

  • Poly(amide-ester)s synthesized from 2,6-pyridine dicarboxylic acid and ethanolamine derivatives have been investigated for their sorption behavior towards heavy metal ions. This research has implications in environmental chemistry, particularly in the context of heavy metal ion removal (Chevallier et al., 1999).

Biochemical Analysis

Biochemical Properties

6-Pyrrolidin-2-yl-pyridine-2-carboxylic acid amide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target biomolecules, influencing their activity and stability. For instance, it has been shown to interact with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby inhibiting its activity . This interaction can lead to reduced collagen production, which is relevant in the context of fibrosis and other collagen-related disorders.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it can influence gene expression by binding to specific transcription factors, thereby altering the transcription of target genes involved in cellular metabolism and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of enzymes such as collagen prolyl-4-hydroxylase, inhibiting their catalytic activity . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from interacting with its natural substrates. Additionally, the compound can modulate gene expression by binding to transcription factors, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged inhibition of collagen synthesis and modulation of cell signaling pathways. These effects are consistent with the compound’s ability to form stable interactions with target biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit collagen synthesis without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interactions with off-target biomolecules and the disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to collagen synthesis and degradation. The compound interacts with enzymes such as collagen prolyl-4-hydroxylase, influencing the metabolic flux of collagen precursors and intermediates . Additionally, the compound can affect the levels of metabolites involved in cellular stress responses, thereby modulating the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and modification . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.

Properties

IUPAC Name

6-pyrrolidin-2-ylpyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c11-10(14)9-4-1-3-8(13-9)7-5-2-6-12-7;/h1,3-4,7,12H,2,5-6H2,(H2,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNFSMURVCMEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=CC=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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